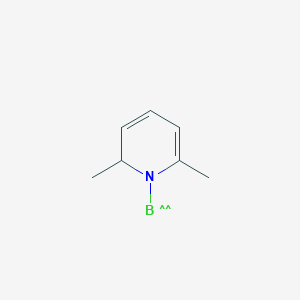

Borane-2,6-lutidine complex

Übersicht

Beschreibung

Borane-2,6-lutidine complex is a laboratory chemical used for the synthesis of substances . It has a molecular formula of C7H12BN and a molecular weight of 120.99 g/mol.

Synthesis Analysis

Borane complexes have been synthesized using various methods. For instance, phosphine-borane complexes can be synthesized using solid sodium borohydride as the borane source .Molecular Structure Analysis

The molecular structure of Borane-2,6-lutidine complex is represented by the formula C7H12BN.Chemical Reactions Analysis

Borane complexes are known for their broad applications in organic synthesis. They have been used in the reductive amination of aldehydes and ketones . They are also used in the synthesis of soluble hindered phosphine ligands and polymer-linked hindered phosphines .Physical And Chemical Properties Analysis

The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows them with many specific properties, such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .Wissenschaftliche Forschungsanwendungen

Lewis Acidic Boron Reagents

- Scientific Field : Organometallic Chemistry .

- Application Summary : Borane-2,6-lutidine complex is used as a Lewis acidic boron reagent in catalytic reactions . It’s particularly useful in main-group chemistry, especially boron chemistry .

- Methods of Application : The complex is used in a variety of processes including borylation substitution and the addition of B-E across-bonds . It’s also used in the formation of Lewis acid complexes of unsaturated molecules like aldehydes, imines, alkynes, and alkenes .

- Results or Outcomes : The use of this complex has led to a multitude of novel discoveries in organometallic chemistry over the past 20 years . It has shown widespread applicability in a variety of chemistry .

Borane Clusters in Polymeric Frameworks

- Scientific Field : Polymer Chemistry and Materials Science .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of borane cluster-containing polymers (BCCPs) .

- Methods of Application : The introduction of borane clusters into polymeric frameworks improves the chemical and thermal stability of traditional polymers . It also endows BCCPs with many specific properties .

- Results or Outcomes : BCCPs exhibit properties such as photoluminescence, chemical sensing, heat resistance, and boron neutron capture therapy .

Synthesis of Soluble Hindered Phosphine Ligands

- Scientific Field : Organic Chemistry .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of soluble hindered phosphine ligands .

- Methods of Application : The complex is used in the formation of phosphine-borane complexes using solid sodium borohydride as the borane source .

- Results or Outcomes : The use of this complex has led to the synthesis of phosphine-borane complexes with high yields (80-100%) .

Heat Resistance Coating

- Scientific Field : Materials Science .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of borane cluster-containing polymers (BCCPs) which can be used for heat resistance coating .

- Methods of Application : The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows BCCPs with many specific properties, such as heat resistance .

- Results or Outcomes : BCCPs exhibit properties such as heat resistance .

Cancer Therapy Agent

- Scientific Field : Medical Science .

- Application Summary : Borane-2,6-lutidine complex is used in the synthesis of borane cluster-containing polymers (BCCPs) which can be used as a cancer therapy agent .

- Methods of Application : The introduction of borane clusters into polymeric frameworks not only improves the chemical and thermal stability of traditional polymers but also endows BCCPs with many specific properties, such as being a cancer therapy agent .

- Results or Outcomes : BCCPs exhibit properties such as being a cancer therapy agent .

Safety And Hazards

Zukünftige Richtungen

In the last two decades, boron-based catalysis has been gaining increasing traction in the field of organic synthesis. The use of halogenated triarylboranes as main group Lewis acid catalysts is an attractive strategy . It is expected that this field will continue to grow and unlock a plethora of unprecedented chemical transformations or improve the efficiency of existing reactions .

Eigenschaften

InChI |

InChI=1S/C7H10BN/c1-6-4-3-5-7(2)9(6)8/h3-6H,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJIFACXWRDRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]N1C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24196801 | |

CAS RN |

3999-42-6 | |

| Record name | BORANE-2,6-LUTIDINE COMPLEX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)

![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)

![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)